molecular formula C9H7BrFN B1449366 5-Bromo-7-fluoro-3-methyl-1H-indole CAS No. 1360946-16-2

5-Bromo-7-fluoro-3-methyl-1H-indole

Cat. No. B1449366
M. Wt: 228.06 g/mol
InChI Key: SGKGEUQMOFRIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-fluoro-3-methyl-1H-indole is a chemical compound with the molecular formula C9H7BrFN. It has a molecular weight of 228.06 g/mol . The IUPAC name for this compound is 5-bromo-7-fluoro-3-methyl-1H-indole . The compound is represented by the canonical SMILES notation: CC1=CNC2=C1C=C(C=C2F)Br .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-fluoro-3-methyl-1H-indole can be analyzed based on its InChI and SMILES notations. The InChI notation is InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3 . The SMILES notation is CC1=CNC2=C1C=C(C=C2F)Br .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-7-fluoro-3-methyl-1H-indole include a molecular weight of 228.06 g/mol, an exact mass of 226.97459 g/mol, and a monoisotopic mass of 226.97459 g/mol . The compound has a topological polar surface area of 15.8 Ų and a heavy atom count of 12 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .

Scientific Research Applications

Antitumor Activities

5-Bromo-1H-indole derivatives have shown promising antitumor activities. For instance, a study synthesized new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones from 5-bromo-1H-indole, which demonstrated notable inhibitory activity against various cell lines, surpassing even sunitinib, a known cancer medication (Fan Houxing, 2009).

Molecular Structure Analysis

5-Bromo-1H-indole derivatives have been utilized in molecular structure studies. A study involving the condensation of 5-bromo-1H-indole-3-carbaldehyde with other compounds revealed insights into intermolecular interactions and molecular structure through various analytical techniques (A. Barakat et al., 2017).

Dye Production

5-Bromo derivatives of indole, including 5-bromo-1H-indole, have been used in dye production. One study showed their conversion into indigo and indirubin derivatives when introduced into tissue cultures of Polygonum tinctorium (J. Shim et al., 1998).

Synthesis of Spiroindole Phytoalexins

The synthesis of 5-brominated spiroindole phytoalexins is another application. These compounds, derived from 5-bromoindole, showed partial increase in anticancer activity on leukemia cell lines (L. Očenášová et al., 2015).

Development of Fluorescent Probes

5-Bromo-1H-indole derivatives have been explored in the development of fluorescent probes. A study synthesized new indole derivatives from β-brominated dehydroamino acids, which showed potential as fluorescent probes due to their high fluorescence quantum yields and selective response to fluoride ions (G. Pereira et al., 2010).

properties

IUPAC Name

5-bromo-7-fluoro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKGEUQMOFRIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-fluoro-3-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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